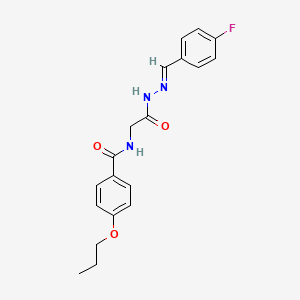![molecular formula C23H38N2O2 B12025987 N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide](/img/structure/B12025987.png)
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is an organic compound with a complex structure that includes an ethoxyphenyl group and a tetradecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide typically involves the reaction of 2-ethoxybenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, purification, and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide include:
- N-[(E)-(2-methoxyphenyl)methylideneamino]tetradecanamide
- N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide
Uniqueness
This compound is unique due to its specific structural features, such as the ethoxyphenyl group and the tetradecanamide chain
Propiedades
Fórmula molecular |
C23H38N2O2 |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-23(26)25-24-20-21-17-15-16-18-22(21)27-4-2/h15-18,20H,3-14,19H2,1-2H3,(H,25,26)/b24-20+ |
Clave InChI |
USVNLRYUPYLGHP-HIXSDJFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)
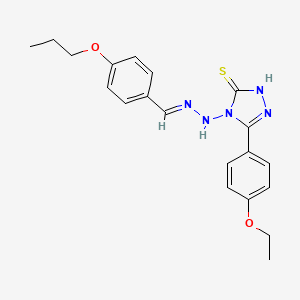

![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)
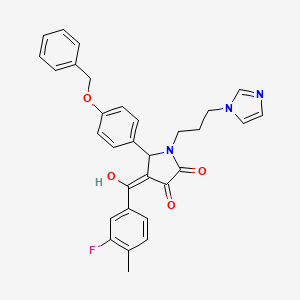
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025943.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12025952.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12025958.png)
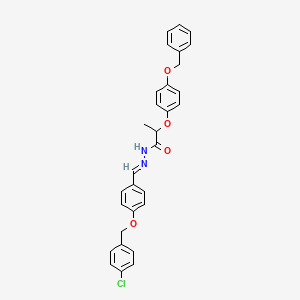
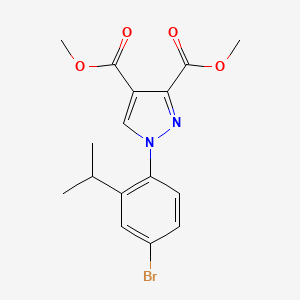
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
